Cas no 942008-74-4 (N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}acetamide)
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}acetamide
- N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- AKOS024649568
- F2459-0117
- N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
- 942008-74-4
- N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
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- Inchi: 1S/C17H19N5O3/c1-12-14-10-19-22(13-6-4-3-5-7-13)16(14)17(24)21(20-12)11-15(23)18-8-9-25-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,23)
- InChI Key: VASKDZPNNWSSGQ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=NN2C2C=CC=CC=2)C(C)=NN1CC(NCCOC)=O
Computed Properties
- Exact Mass: 341.14878949g/mol
- Monoisotopic Mass: 341.14878949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 88.8Ų
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2459-0117-2μmol |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-5μmol |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-10μmol |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-20μmol |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-1mg |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-2mg |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-3mg |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-4mg |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-5mg |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2459-0117-10mg |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide |
942008-74-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}acetamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}acetamide
N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide: A Comprehensive Overview
The compound with CAS No. 942008-74-4, known as N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of heterocyclic compounds, which are widely studied for their unique chemical and biological properties. The molecule's structure is characterized by a pyrazolo[3,4-d]pyridazine ring system fused with a phenyl group and functionalized with an acetamide moiety containing a methoxyethyl substituent.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyridazine derivatives in drug discovery and materials science. These compounds are known for their ability to modulate various biological pathways and exhibit promising pharmacological activities. For instance, research has shown that certain derivatives of this class can act as inhibitors of key enzymes involved in inflammatory processes, making them potential candidates for anti-inflammatory therapies. Additionally, the presence of the methoxyethyl group in this compound introduces unique electronic and steric properties that enhance its bioavailability and stability.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The core pyrazolo[3,4-d]pyridazine ring is typically formed through a cyclization reaction involving an appropriately substituted diamine and a carbonyl compound. Subsequent functionalization steps introduce the acetamide group and the methoxyethyl substituent, which are critical for achieving the desired biological activity and solubility profiles.
One of the most intriguing aspects of this compound is its potential application in the field of optoelectronics. The pyrazolo[3,4-d]pyridazine ring system is known to exhibit strong fluorescence properties under certain conditions, which makes it a candidate for use in light-emitting diodes (LEDs) and other electronic devices. Recent advancements in synthetic methodologies have enabled researchers to fine-tune the electronic properties of such compounds by modifying substituents like the methoxyethyl group.
In terms of biological activity, this compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. By inhibiting HDACs, this compound could potentially be used to treat various diseases associated with abnormal gene expression patterns, such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated that this compound exhibits selective activity against certain HDAC isoforms while minimizing off-target effects.
The structural versatility of this compound also makes it an attractive candidate for use in polymer chemistry. The pyrazolo[3,4-d]pyridazine moiety can serve as a building block for constructing advanced materials with tailored mechanical and thermal properties. For example, incorporating this group into polymeric backbones could lead to materials with enhanced stability under harsh conditions or improved mechanical flexibility.
From an environmental perspective, researchers have explored the biodegradability of this compound to assess its potential impact on ecosystems. Studies indicate that under controlled conditions, the molecule undergoes gradual degradation via hydrolytic pathways without releasing toxic byproducts. This property is particularly important for applications where environmental safety is a concern.
In conclusion, N-(2-methoxyethyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure enables it to serve as both a valuable tool in drug discovery and a building block for advanced materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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